Azelastine Impurity D is a chemical compound associated with azelastine, an antihistamine primarily used to treat allergic rhinitis and conjunctivitis. This impurity is significant in pharmaceutical formulations, particularly in ensuring the purity and efficacy of azelastine products. As a histamine H1 receptor antagonist, azelastine exhibits anti-inflammatory properties and stabilizes mast cells, making it effective in alleviating allergy symptoms .
Azelastine Impurity D is classified as a pharmaceutical impurity. It is derived from the synthesis processes of azelastine hydrochloride, which involves various chemical reactions and intermediates. The compound can be identified by its specific molecular formula, C22H21ClN3O, and has a molecular weight of 381.90 g/mol .
The synthesis of azelastine hydrochloride, from which Azelastine Impurity D originates, involves several key steps:
Azelastine Impurity D has a complex molecular structure characterized by its specific arrangement of atoms:
The structure includes a phthalazinone core with various substituents that contribute to its biological activity and stability . Its structural details are essential for understanding its interaction with biological targets.
Azelastine Impurity D participates in various chemical reactions typical of pharmaceutical compounds:
The technical details of these reactions highlight the importance of reaction conditions such as temperature, pH, and reactant concentrations, which significantly influence the yield and purity of the final product .
The mechanism of action for azelastine involves its binding to the histamine H1 receptor. By antagonizing this receptor, azelastine prevents histamine from exerting its effects, which include vasodilation and increased vascular permeability that lead to allergy symptoms. This mechanism is crucial for its therapeutic effects in treating allergic conditions .
Azelastine Impurity D exhibits several notable physical and chemical properties:
These properties are critical for its handling during pharmaceutical formulation processes .
Azelastine Impurity D serves several important roles in scientific research and pharmaceutical applications:
Azelastine Impurity D, designated as 4-[(4-chlorophenyl)methyl]-1(2H)-phthalazinone in the United States Pharmacopeia (USP) and 2-[2-(4-Chlorophenyl)acetyl]benzoic acid in the European Pharmacopoeia (EP) [2] [7], is a structurally defined organic compound with established pharmacopeial relevance. This impurity is consistently identified across regulatory documents with the CAS Registry Number 53242-88-9 [2] [4] [8] and molecular formula C15H11ClN2O [1] [4] [9], yielding a molecular weight of 270.71 g/mol [7] [9].
The compound features a phthalazinone core substituted at the 4-position with a 4-chlorobenzyl group, resulting in a planar aromatic system with polar functionality [1] [4]. Spectral characterization includes:
Clc1ccc(cc1)Cc2n[nH][c](c3c2cccc3)=O
[1] [3] NLXGCQIEVZYDRS-UHFFFAOYSA-N
[1] [4] Table 1: Structural and Identifier Data for Azelastine Impurity D
Property | Specification |
---|---|
CAS Registry Number | 53242-88-9 |
Molecular Formula | C15H11ClN2O |
Molecular Weight | 270.71 g/mol |
USP Chemical Name | 4-(4-Chlorobenzyl)phthalazin-1(2H)-one |
EP Chemical Name | 2-[2-(4-Chlorophenyl)acetyl]benzoic acid |
Spectroscopic Identifiers | SMILES: Clc1ccc(cc1)Cc2n[nH][c](c3c2cccc3)=O |
Material supplied as reference standards typically exhibits ≥98% purity by HPLC analysis and is shipped at ambient temperature with recommended long-term storage at 2-8°C [1] [7] [10]. Solubility profiles confirm compatibility with methanol (MEOH) and dimethyl sulfoxide (DMSO) as analytical solvents [7].
As an established degradation product or synthetic intermediate of azelastine hydrochloride—a potent dual-action anti-allergic drug with histamine H1-receptor antagonist and mast cell stabilizing properties [5]—Impurity D requires stringent control during pharmaceutical manufacturing. Pharmacopeial monographs explicitly include this impurity in quality control testing protocols due to its potential to compromise drug efficacy and patient safety [1] [10]. The European Directorate for the Quality of Medicines (EDQM) designates it for use in "laboratory tests only as specifically prescribed in the European Pharmacopoeia" [1], underscoring its critical role in analytical method validation.
Impurity profiling of azelastine formulations directly impacts batch release compliance, with regulatory thresholds typically established at ≤0.15% for individual unspecified impurities. The presence of Impurity D above threshold levels may indicate:
The EDQM mandates strict cold chain management (2-8°C) for the reference standard [10], reflecting the compound's stability considerations in quality control laboratories. Its detection and quantification are essential for ANDA submissions and commercial production quality assurance [2].
Azelastine Impurity D is controlled within a comprehensive regulatory ecosystem governed by ICH Q3A/B guidelines on impurities in new drug substances/products, pharmacopeial monographs, and certified reference material (CRM) qualification protocols. The compound is formally recognized and specified in:
Pharmacopeial reference materials exhibit defined traceability chains:
Table 2: Regulatory Standards for Azelastine Impurity D
Pharmacopeia | Reference Code | Unit Quantity | Traceability | Certification |
---|---|---|---|---|
European (EP) | Y0000328 | 5 mg/vial | Ph. Eur. Primary | EDQM Certificate |
USP | 1046191 | 20 mg/vial | USP Primary | USP Certificate |
Secondary CRM | PHR2842 | 50 mg/pkg | Ph. Eur. Y0000328 | ISO 17034/ISO 17025 [3] [6] |
Certification requires compliance with ISO 17034 (Reference Material Producer) and ISO/IEC 17025 (Testing/Calibration Laboratories) standards [3] [6]. The analytical application encompasses:
Global customs harmonization utilizes HS Code 293399 (Europe) and Harmonized Tariff Code 38229010 (India) for international shipments [2] [10]. Sales restrictions may apply depending on regional chemical control regulations, necessitating verification of import/export compliance during procurement [1] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1